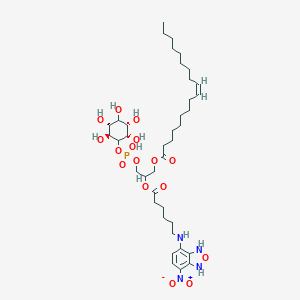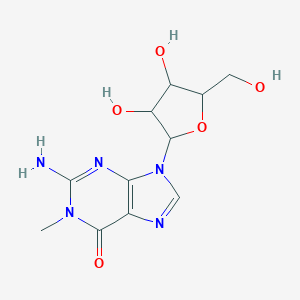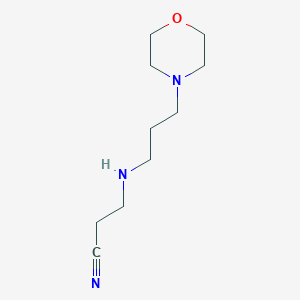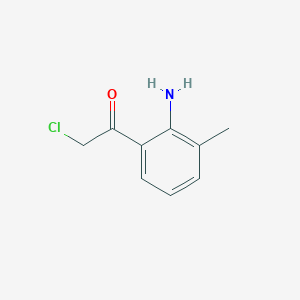![molecular formula C3H8O B033646 Isopropanol, [2-14C] CAS No. 104810-30-2](/img/structure/B33646.png)
Isopropanol, [2-14C]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropanol, [2-14C] is a radiolabeled form of isopropanol, where the carbon-14 isotope is incorporated at the second carbon position. Isopropanol, also known as propan-2-ol, is a colorless, flammable organic compound with a pungent alcoholic odor. It is widely used as a solvent and in various industrial and household applications. The radiolabeled version, Isopropanol, [2-14C], is particularly valuable in scientific research for tracing and studying metabolic pathways and chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Isopropanol, [2-14C] typically involves the synthesis of isopropanol followed by the incorporation of the carbon-14 isotope. One common method is the hydration of propylene in the presence of a catalyst, such as sulfuric acid, followed by hydrolysis . The radiolabeling process involves introducing carbon-14 labeled carbon dioxide or other carbon-14 containing precursors during the synthesis .
Industrial Production Methods: Industrial production of isopropanol generally involves the direct hydration of propylene using water and a catalyst at high pressure. This method is efficient and widely used in large-scale production . For the radiolabeled version, specialized facilities handle the incorporation of carbon-14 to ensure safety and precision.
Análisis De Reacciones Químicas
Types of Reactions: Isopropanol undergoes various chemical reactions, including:
Reduction: It can be reduced to propane under specific conditions.
Substitution: Isopropanol can participate in substitution reactions, forming isopropyl derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid, potassium permanganate.
Reducing Agents: Hydrogen gas with a catalyst.
Substitution Reagents: Halogens, acids.
Major Products:
Oxidation: Acetone.
Reduction: Propane.
Substitution: Isopropyl halides, isopropyl esters.
Aplicaciones Científicas De Investigación
Isopropanol, [2-14C] is extensively used in scientific research due to its radiolabeling, which allows for tracing and studying various processes:
Chemistry: Used to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of isopropanol in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in quality control and process optimization by tracking the movement and transformation of isopropanol in industrial processes .
Mecanismo De Acción
The primary mechanism by which isopropanol exerts its effects is through the denaturation of proteins. When isopropanol comes into contact with cell membranes, it disrupts the structure and function of vital proteins, leading to cell death. This mechanism is particularly effective against bacteria, viruses, and fungi . Additionally, isopropanol has a dehydrating effect on cells, further inhibiting their growth and survival .
Comparación Con Compuestos Similares
1-Propanol: Another primary alcohol with similar solvent properties but different metabolic pathways.
Ethanol: Widely used as a solvent and disinfectant, with a lower boiling point and different toxicity profile.
2-Butanol: A secondary alcohol with similar chemical properties but a higher molecular weight
Uniqueness: Isopropanol, [2-14C] is unique due to its radiolabeling, which allows for precise tracking and study of its behavior in various systems. This makes it invaluable in research applications where understanding the detailed pathways and transformations of isopropanol is crucial.
Propiedades
IUPAC Name |
(214C)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i3+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZMGEQAYNKOFK-YZRHJBSPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[14CH](C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete]](/img/structure/B33587.png)


